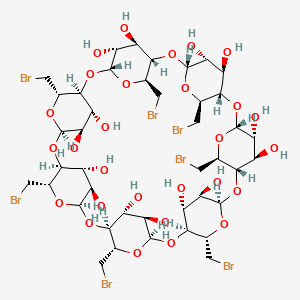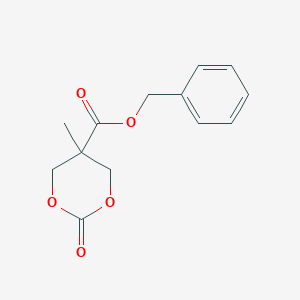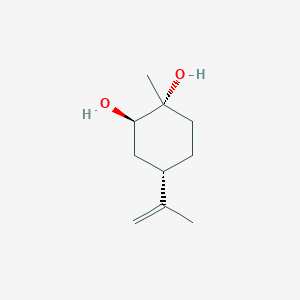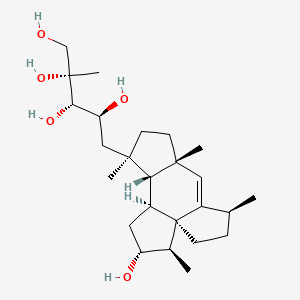
Mangicol B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mangicol B is a natural product found in Fusarium and Fusarium heterosporum with data available.
Applications De Recherche Scientifique
Marine Fungus Derived Compounds
Mangicol B, along with other mangicols, has been identified as a structurally novel sesterterpene polyol produced by a marine fungal isolate, Fusarium heterosporum. These compounds, including Mangicol B, are characterized by their unique spirotricyclic skeletal components (Renner, Jensen, & Fenical, 2000).
Anti-Inflammatory Activity
Mangicol B has demonstrated significant anti-inflammatory activity. This was particularly evident in the phorbol myristate acetate (PMA)-induced mouse ear edema model. The distinctive structural features of mangicols, including Mangicol B, contribute to their biological activities (Renner, Jensen, & Fenical, 2000).
Biosynthetic Pathways
Insights into the biosynthesis of mangicols, including Mangicol B, have been provided by studying Fusarium equiseti CNC-477. This research has revealed potential biosynthetic clusters and routes responsible for the synthesis of these sesterterpene polyols. The study contributes to understanding the molecular foundations of Mangicol B's structure and properties (Bell & Winter, 2015).
Propriétés
Nom du produit |
Mangicol B |
|---|---|
Formule moléculaire |
C25H42O5 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
(2S,3S,4S)-5-[(1R,2R,3R,5S,6R,7R,10R,13S)-3-hydroxy-2,7,10,13-tetramethyl-7-tetracyclo[10.3.0.01,5.06,10]pentadec-11-enyl]-2-methylpentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C25H42O5/c1-14-6-7-25-15(2)18(27)10-16(25)20-22(3,11-17(14)25)8-9-23(20,4)12-19(28)21(29)24(5,30)13-26/h11,14-16,18-21,26-30H,6-10,12-13H2,1-5H3/t14-,15-,16-,18+,19-,20-,21-,22+,23+,24-,25-/m0/s1 |
Clé InChI |
YXAVEBXVQDZXAI-BRGZQTFFSA-N |
SMILES isomérique |
C[C@H]1CC[C@@]23C1=C[C@]4(CC[C@]([C@H]4[C@@H]2C[C@H]([C@@H]3C)O)(C)C[C@@H]([C@@H]([C@](C)(CO)O)O)O)C |
SMILES canonique |
CC1CCC23C1=CC4(CCC(C4C2CC(C3C)O)(C)CC(C(C(C)(CO)O)O)O)C |
Synonymes |
mangicol B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



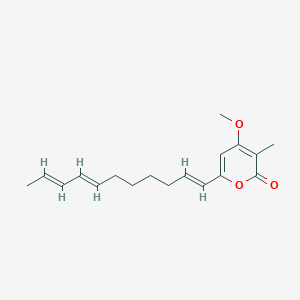
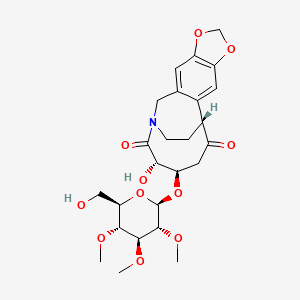
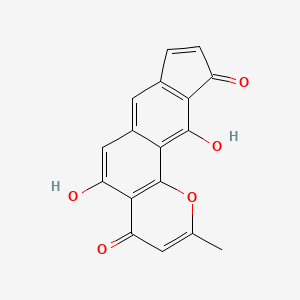

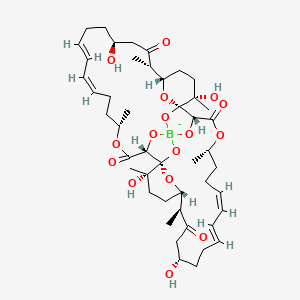
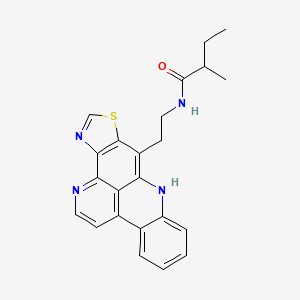
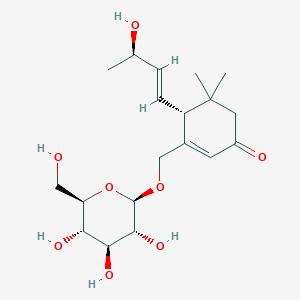
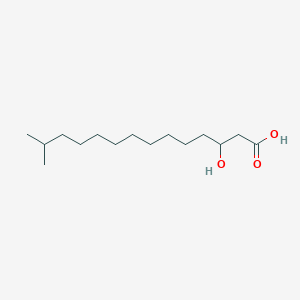
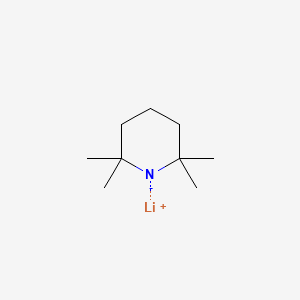

![[(2S)-2-benzamido-3-methylbutyl] (2S,3R)-2-benzamido-3-methylpentanoate](/img/structure/B1251423.png)
